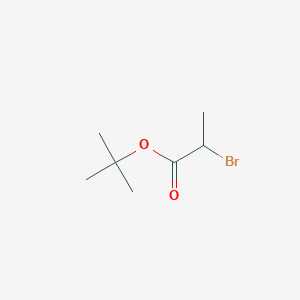









|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].O1CCOCC1.[Br:11][CH:12]([CH3:16])[C:13]([OH:15])=[O:14].S(=O)(=O)(O)O>ClCCl>[Br:11][CH:12]([CH3:16])[C:13]([O:15][C:2]([CH3:3])([CH3:1])[CH3:4])=[O:14]
|


|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
250 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
condensed into a pressure bottle at −15° C
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with 2096 potassium carbonate (50 mL), water (50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OC(C)(C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.17 g | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].O1CCOCC1.[Br:11][CH:12]([CH3:16])[C:13]([OH:15])=[O:14].S(=O)(=O)(O)O>ClCCl>[Br:11][CH:12]([CH3:16])[C:13]([O:15][C:2]([CH3:3])([CH3:1])[CH3:4])=[O:14]
|


|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
250 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
condensed into a pressure bottle at −15° C
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with 2096 potassium carbonate (50 mL), water (50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OC(C)(C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.17 g | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |